molecular formula C24H26N4O2 B15084662 3-(4-Isobutylphenyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide

3-(4-Isobutylphenyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15084662
M. Wt: 402.5 g/mol
InChI Key: QYWHGABVNOCVDE-NPGACCKNSA-N
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Description

3-(4-Isobutylphenyl)-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutylphenyl)-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Condensation reactions: The final step involves the condensation of the pyrazole derivative with an appropriate aldehyde or ketone to form the carbohydrazide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

In medicinal chemistry, these compounds are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and analgesic properties.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenyl)-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These can include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but lacks the methoxyphenyl group.

    3-(4-Isobutylphenyl)-N’-[(E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide: Similar but with different stereochemistry.

Uniqueness

The uniqueness of 3-(4-Isobutylphenyl)-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H26N4O2/c1-17(2)15-18-10-12-19(13-11-18)21-16-22(27-26-21)24(29)28-25-14-6-8-20-7-4-5-9-23(20)30-3/h4-14,16-17H,15H2,1-3H3,(H,26,27)(H,28,29)/b8-6+,25-14+

InChI Key

QYWHGABVNOCVDE-NPGACCKNSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC

Origin of Product

United States

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